molecular formula C10H12BrNO3 B2495007 2-bromo-N-(2,4-dimethoxyphenyl)acetamide CAS No. 349120-93-0

2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2495007
CAS RN: 349120-93-0
M. Wt: 274.114
InChI Key: QHEGXQQLPNQOBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-N,N-dimethyl-2,2-diphenylacetamide, involves thermolysis in the presence of sodium methoxide in 2,2-dimethoxypropane, leading to a radical-anion radical chain process. This method highlights the reactive nature of the bromo and acetamide groups under specific conditions (Simig & Lempert, 1979).

Molecular Structure Analysis

Structural analyses of similar compounds, like 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, reveal complex interactions within their molecular frameworks. For instance, dihedral angles and hydrogen bonding play significant roles in stabilizing the structure, as observed through crystallography studies (Praveen et al., 2013).

Chemical Reactions and Properties

The reactivity of the bromo and acetamide functional groups in such compounds under various conditions can lead to diverse chemical reactions. For example, the interaction with sodium methoxide indicates a propensity for engaging in radical-anion mediated processes, showcasing the compound's reactive versatility (Simig & Lempert, 1979).

Physical Properties Analysis

The physical properties of compounds closely related to 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, such as melting points, solubility, and crystal structure, have been detailed in various studies. For instance, the analysis of compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide provides insights into how structural differences impact these physical characteristics (Gowda et al., 2007).

Scientific Research Applications

Biological Effects of Acetamide Derivatives

  • A comprehensive update on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethylformamide (DMF), and N-methylformamide (Mh4F) reviewed their commercial importance and the biological consequences of exposure. This review highlights the variability in biological responses among these chemicals and the significance of understanding their biology and usage for potential applications in scientific research (Kennedy, 2001).

Environmental Impact and Degradation

  • The degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes (AOPs) was extensively reviewed. The study summarized degradation pathways, by-products, and biotoxicity, providing insights into the environmental fate of such compounds and suggesting potential research directions for the environmental monitoring and degradation of similar acetamide derivatives (Qutob et al., 2022).

Antituberculosis Activity

  • Research on organotin(IV) complexes, including those derived from carboxylic acids and acetamides, highlighted their promising antituberculosis activity. This suggests a potential application of acetamide derivatives in developing antituberculosis agents, emphasizing the importance of structural diversity and the nature of the ligand environment for biological activity (Iqbal et al., 2015).

Pharmacological and Toxicological Profiles

  • The pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens were reviewed, providing a context for understanding the complex interactions and potential toxicities associated with novel psychoactive substances, including those related to acetamide structures. This research underscores the need for comprehensive studies on the pharmacokinetics, pharmacodynamics, and toxicology of new compounds (Halberstadt, 2017).

properties

IUPAC Name

2-bromo-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEGXQQLPNQOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,4-dimethoxyphenyl)acetamide

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